2-Methoxy-5-nitrobenzenediazonium

Azoic dye synthesis Coupling kinetics Textile colorant development

Inconsistent scarlet shade reproduction in azoic dyeing stems from uncontrolled diazonium coupling kinetics. Fast Scarlet RC Base (C.I. Azoic Diazo Component 13) resolves this via its defined ortho-methoxy (+R) / meta-nitro (-I/-M) substitution pattern: • Predictable medium coupling rate - balances rapid shade development with uniform dye penetration, minimizing ring-dyeing defects • Definitive scarlet-red color space (C.I. 37130) - eliminates reformulation when paired with Naphthol AS coupling components • Stabilized zinc chloride double salt - extended shelf life; no on-site diazotization, reducing hazardous nitrous acid handling

Molecular Formula C7H6N3O3+
Molecular Weight 180.14 g/mol
CAS No. 27165-17-9
Cat. No. B1360179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrobenzenediazonium
CAS27165-17-9
Molecular FormulaC7H6N3O3+
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1
InChIKeyBUADGGPZZZMHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrobenzenediazonium: Identity and Procurement


2-Methoxy-5-nitrobenzenediazonium (CAS 27165-17-9), also known as Fast Scarlet RC Base, is an aromatic diazonium salt with the molecular formula C7H6N3O3⁺ and a molecular weight of 180.14 g/mol [1]. It is designated as C.I. Azoic Diazo Component 13 in the Colour Index classification system [2]. The compound bears a 2-methoxy (ortho) substituent and a 5-nitro (meta to methoxy) substituent on the benzenediazonium core [3]. This specific ortho-methoxy substitution pattern distinguishes it from other azoic diazo components in the C.I. 37000-37330 series and establishes the fundamental electronic profile that governs its reactivity as a diazonium coupling component in azoic dyeing processes [4].

Azoic dyeing workflow — C.I. Azoic Diazo Component 13 for scarlet-red shades on cellulose.
Stabilized solid format — zinc chloride double salt avoids in-situ diazotization.
Photochemical research — disclosed in diazotype/planographic patent literature.

Why 2-Methoxy-5-nitrobenzenediazonium Cannot Be Substituted


Substitution of 2-Methoxy-5-nitrobenzenediazonium with other aromatic diazonium salts or alternative azoic diazo components without full process revalidation is technically inadvisable due to the compound's unique combination of electronic effects from the ortho-methoxy (+R electron-donating) and meta-nitro (-I/-M electron-withdrawing) substituents [1]. This specific substitution pattern produces a predictable, medium coupling rate and an unambiguous scarlet-red shade profile when paired with standard naphthol coupling components (e.g., Naphthol AS) . In contrast, diazonium salts bearing only electron-donating groups exhibit faster coupling but yield less stable diazonium intermediates, while those with strong electron-withdrawing groups display enhanced thermal stability but reduced coupling reactivity and altered hue [2]. Furthermore, the compound's behavior in photochemical systems—where it generates reactive ketene intermediates—differs fundamentally from that of naphthoquinonediazides and other diazonium architectures used in photoresist applications [3]. Procurement decisions based on chemical similarity alone risk batch-to-batch shade variation, altered coupling kinetics, and compromised fastness properties in the final dye or pigment product.

1
Substituent profile mismatch
Ortho-methoxy + meta-nitro pattern may shift coupling rate and intermediate stability compared with single-substituent diazoniums.
2
Shade space not transferable
C.I. 13 defines a specific scarlet-red hue; adjacent C.I. components produce distinct shades requiring reformulation.
3
Salt-form stability not guaranteed
Stabilized ZnCl₂ double salt availability may not replicate across other diazonium compounds; handling requirements may differ.

2-Methoxy-5-nitrobenzenediazonium Differentiation Evidence


Balanced Coupling Reactivity for Process Control

The coupling reactivity of 2-Methoxy-5-nitrobenzenediazonium is characterized as 'coupling strength: strong' and 'coupling speed: medium' . This balanced reactivity profile contrasts with that of diazonium salts bearing only strong electron-donating groups, which exhibit faster but less controllable coupling, and those with only strong electron-withdrawing groups, which demonstrate slower, less efficient coupling [1]. The medium coupling speed provides a wider operational window for achieving uniform shade development in azoic dyeing, reducing the risk of surface precipitation and uneven dye penetration [2].

Coupling reactivity
Class-level inference
Strong coupling strength; medium speed
Supports process-control window and shade uniformity review
Qualitative comparison with EDG-only or EWG-only diazoniums; quantitative kinetics to be verified
Azoic dye synthesis Coupling kinetics Textile colorant development

C.I. Azoic Diazo Component 13 Defines Scarlet-Red Shade

2-Methoxy-5-nitrobenzenediazonium is assigned the specific Colour Index designation C.I. Azoic Diazo Component 13 (C.I. 37130) [1]. This classification distinguishes it from adjacent components such as C.I. Azoic Diazo Component 12 (Fast Scarlet G Base) and Component 13:1 (Fast Scarlet R Base), which produce measurably different scarlet-red hues when coupled with identical naphthol components [2]. The shade produced by C.I. 37130 is characterized as 'deep red' and 'scarlet-red' specifically for use with Naphthol AS derivatives, a hue that is not achievable with adjacent diazo components without reformulation of the coupling component .

C.I. shade classification
Head-to-head
C.I. Azoic Diazo Component 13 (C.I. 37130); scarlet-red
Ensures shade fidelity without reformulation of naphthol component
Compared with C.I. 12 and C.I. 13:1; discrete shade space
Colour Index classification Azoic dye formulation Textile shade matching

Stabilized Zinc Chloride Double Salt for Solid Handling

Unlike unsubstituted benzenediazonium chloride, which is dangerously explosive and requires handling strictly at ≤5°C in solution, 2-Methoxy-5-nitrobenzenediazonium is commercially supplied as a stabilized zinc chloride double salt form (e.g., Fast Scarlet RC Salt) [1]. Formation of the tetrachlorozincate (2-) double salt increases thermal stability to an extent that allows isolation, packaging, and shipping as a solid powder with extended shelf life under refrigeration or cool storage [2]. This is consistent with the known effect of anion stabilization: benzenediazonium tetrafluoroborate and tetrachlorozincate salts exhibit dramatically improved bench stability compared to the corresponding chlorides [3]. The stabilized form enables procurement of a ready-to-use solid rather than requiring in situ diazotization of 2-methoxy-5-nitroaniline immediately prior to use [4].

Stabilized salt form
Class-level inference
Tetrachlorozincate double salt; solid powder handling
May reduce on-site diazotization and handling hazards
Stability advantage relative to benzenediazonium chloride; shelf life requires cool storage
Diazonium salt stability Solid-state reagent handling Industrial diazonium procurement

Photochemical Application in Diazotype Materials

German patent DE1256065B specifically discloses 2-Methoxy-5-nitrobenzenediazonium as a photosensitive component in diazotype materials and planographic printing plates [1]. The patent claims that o-aminobenzene diazo compounds bearing the 2-methoxy-5-nitro substitution pattern (or related alkoxy/nitro configurations) exhibit favorable photochemical properties in one-component and two-component diazotype systems [2]. This contrasts with the more widely used naphthoquinonediazides (e.g., 1,2-naphthoquinone-2-diazide-5-sulfonyl derivatives), which undergo photochemical Wolff rearrangement to ketenes and require aqueous development to form indene carboxylic acids [3]. The benzenediazonium architecture offers an alternative photochemical pathway and may be selected when different development chemistry or spectral sensitivity is required [4].

Photochemical use
Supporting evidence
Patent DE1256065B: diazotype and planographic plates
Alternative to naphthoquinonediazide architecture for photosensitive systems
Photospeed and contrast relative to NQD systems not quantified in source
Diazotype photography Photosensitive materials Planographic printing plates

Substrate Permeability Profile from Physicochemical Descriptors

Computed physicochemical properties for 2-Methoxy-5-nitrobenzenediazonium include XLogP3 = 2.8, hydrogen bond donor count = 0, and hydrogen bond acceptor count = 4 [1]. These values differ substantially from those of alternative diazonium salts lacking the 2-methoxy-5-nitro substitution pattern. For example, 4-nitrobenzenediazonium (no methoxy substituent) exhibits XLogP3 ≈ 1.5-1.8, while 2-methoxybenzenediazonium (no nitro substituent) exhibits XLogP3 ≈ 1.0-1.3. The intermediate lipophilicity (XLogP3 = 2.8) of 2-Methoxy-5-nitrobenzenediazonium may influence its partitioning behavior in biphasic reaction systems and its ability to penetrate fiber substrates during azoic dyeing [2]. The hydrogen bond acceptor count of 4 (attributed to nitro and diazonium groups) contributes to aqueous solubility and compatibility with aqueous dye bath formulations [3].

Physicochemical descriptors
Cross-study comparable
XLogP3 = 2.8; HBD = 0; HBA = 4
Informs partitioning behavior and fiber penetration context
Computed values from PubChem; experimental logP may differ
Physicochemical property comparison Molecular descriptor profiling In silico compound selection

TSCA Inventory Status and Regulatory Profile

2-Methoxy-5-nitrobenzenediazonium is listed on the US EPA TSCA Inventory (DTXSID50865343) with an 'Approved' status but is noted as not having individual approval for use as a chemical in its own right; it may be used as a component in products covered by a group standard [1]. This regulatory status differs from that of some alternative azoic diazo components that possess full individual approvals. Additionally, its precursor, 2-methoxy-5-nitroaniline, is classified as harmful by inhalation, ingestion, and skin absorption, with documented effects on liver function in high-dose animal studies [2]. Users procuring this compound must ensure compliance with group standard provisions or seek alternative diazonium salts with more favorable individual approval status if required for their intended application [3].

TSCA inventory status
Supporting evidence
Listed; approved under group standard only
Regulatory compliance review required for end-use applications
No individual approval; precursor toxicological profile noted
Regulatory compliance TSCA inventory Chemical procurement governance

2-Methoxy-5-nitrobenzenediazonium Application Scenarios


Scarlet-Red Azoic Dyeing on Cotton and Cellulose

This compound is the preferred diazo component for producing scarlet-red and deep red shades on cotton, viscose, and other cellulose fibers when coupled with Naphthol AS and related coupling components . The strong coupling strength and medium coupling speed provide a balance between rapid shade development and uniform dye penetration, reducing the risk of surface precipitation (ring dyeing) and ensuring consistent batch-to-batch color reproduction [1]. The specific C.I. Azoic Diazo Component 13 classification guarantees that the resulting shade falls within a defined scarlet-red color space that cannot be matched by adjacent diazo components without reformulation of the coupling component .

Stabilized Zinc Chloride Double Salt Procurement

For textile mills and dye formulators, this compound is commercially procured as Fast Scarlet RC Salt—a stabilized zinc chloride double salt that can be stored as a solid powder and dissolved in water immediately prior to use . This eliminates the need for on-site diazotization of 2-methoxy-5-nitroaniline, reducing the handling of hazardous nitrous acid and minimizing worker exposure to diazonium intermediates [1]. The stabilized form also extends shelf life compared to freshly prepared diazonium solutions, enabling centralized procurement and inventory management .

Photosensitive Component for Diazotype and Planographic Printing

Based on patent disclosure DE1256065B, this compound may be evaluated as a photosensitive component in one-component and two-component diazotype materials and planographic printing plates . Researchers seeking alternatives to conventional naphthoquinonediazide (NQD) sensitizers—which undergo Wolff rearrangement and require aqueous development—may explore benzenediazonium architectures for systems requiring different development chemistry or spectral sensitivity profiles [1]. This application scenario is supported by explicit patent claims but requires further quantitative characterization of photospeed and contrast relative to NQD systems .

Azo Pigment Synthesis with Intermediate Lipophilicity

The computed XLogP3 of 2.8 places this compound in an intermediate lipophilicity range suitable for applications where both aqueous solubility and moderate organic solvent compatibility are required . This property profile supports its use as an intermediate in the synthesis of azo pigments for printing inks and coatings, where the final pigment must exhibit appropriate dispersibility in both aqueous and solvent-based formulations [1]. The compound's coupling behavior with various phenolic and aromatic amine coupling partners enables the generation of a diverse library of azo colorants for application-specific optimization .

Application
Selection Property
Validation Focus
Scarlet-red azoic dyeing on cellulose
C.I. 13 shade specification
Shade matching with Naphthol AS derivatives
Stabilized ZnCl₂ double salt procurement
Solid-state stability profile
Shelf life and handling under cool storage
Photosensitive component in diazotype/planographic systems
Benzenediazonium architecture
Photospeed and contrast relative to NQD
Azo pigment synthesis with intermediate lipophilicity
Lipophilicity and H-bond profile
Dispersion in biphasic formulation systems

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